Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Catalog No.
S782482
CAS No.
142421-57-6
M.F
C16H6ClF12P
M. Wt
492.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

CAS Number

142421-57-6

Product Name

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane

Molecular Formula

C16H6ClF12P

Molecular Weight

492.62 g/mol

InChI

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H

InChI Key

DFZQEHBNAJGDCT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F

Ligand for Transition-Metal Catalyzed Cross-Coupling Reactions:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as P,P-Bis[3,5-bis(trifluoromethyl)phenyl]phosphinous chloride, finds significant application in scientific research as a ligand for various transition-metal catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds between two different organic molecules.

The bulky electron-withdrawing trifluoromethyl groups on the ligand's aromatic rings contribute to its steric and electronic properties, making it particularly suitable for several cross-coupling reactions, including:

  • Buchwald-Hartwig: This reaction forms an aryl-aryl or aryl-alkyl bond using aryl or vinyl halides, under palladium or nickel catalysis.
  • Suzuki-Miyaura: This reaction forms an aryl-aryl or aryl-vinyl bond using boronic acids or esters, under palladium catalysis.
  • Stille: This reaction forms an aryl-aryl or aryl-alkyl bond using organotin reagents, under palladium catalysis.
  • Sonogashira: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, under palladium catalysis.
  • Negishi: This reaction forms an aryl-alkyl or alkyl-alkyl bond using organozinc reagents, under palladium or nickel catalysis.
  • Heck: This reaction forms an alkene using an aryl or vinyl halide and an alkene, under palladium catalysis.
  • Hiyama: This reaction forms an aryl-aryl or aryl-alkyl bond using organooctyl (or other alkenyl) halides, under palladium catalysis.

The efficiency of these cross-coupling reactions is often attributed to the steric and electronic properties of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, which influence the reaction mechanism and promote favorable transition-metal-substrate interactions.

Development of Chiral Ligands and Catalysts:

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine can be further modified to create chiral ligands, which are crucial for developing asymmetric catalysts for various organic transformations. These chiral ligands introduce chirality into the catalyst, allowing for the selective formation of one enantiomer over the other in reactions.

Research efforts have utilized Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine as a building block for the synthesis of:

  • Chiral phosphine-aminophosphine ligands: These ligands have been employed in rhodium-catalyzed asymmetric hydrogenation reactions, enabling the selective production of chiral alcohols from ketones.
  • Ligands for palladium-catalyzed stereoselective allylation reactions: These reactions involve the formation of carbon-carbon bonds with high stereoselectivity, leading to the synthesis of complex organic molecules with specific spatial arrangements.
  • Ligands for enantioselective hydrogenations: Enantioselective hydrogenations involve the reduction of a carbon-carbon double bond to a single bond, with the formation of a specific enantiomer. Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine-derived ligands have shown promise in developing catalysts for these reactions.

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C16H6ClF12PC_{16}H_6ClF_{12}P and a CAS number of 142421-57-6. This compound features a phosphorus atom bonded to two 3,5-di(trifluoromethyl)phenyl groups and one chlorine atom. It is characterized by its significant fluorination, which enhances its reactivity and solubility in various organic solvents. The presence of trifluoromethyl groups contributes to its unique electronic properties, making it a valuable reagent in synthetic organic chemistry .

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine functions as a ligand in palladium-catalyzed cross-coupling reactions. It coordinates with the palladium center, influencing its electronic properties and facilitating the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The bulky nature of the ligand hinders the formation of undesired side products and promotes the desired C-C bond formation.

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is likely to be harmful if inhaled or swallowed. It may cause skin and eye irritation []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

, particularly in the synthesis of chiral phosphine ligands. It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, facilitating the formation of phosphine derivatives. Additionally, it can participate in reactions with transition metals to form complexes that are useful in catalysis .

The synthesis of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of chlorophosphines with appropriate aryl lithium or Grignard reagents. The procedure can be summarized as follows:

  • Preparation of Aryl Lithium Reagent: 3,5-di(trifluoromethyl)phenyl lithium can be synthesized from the corresponding aryl halide.
  • Reaction with Phosphorus Chloride: The aryl lithium is then reacted with phosphorus trichloride to yield bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine.
  • Purification: The product is purified through distillation or chromatography to obtain high purity .

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily utilized in:

  • Synthesis of Chiral Ligands: It serves as a precursor for chiral phosphine ligands used in asymmetric catalysis, particularly in rhodium-catalyzed reactions.
  • Coordination Chemistry: Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes .
  • Material Science: Due to its unique electronic properties, it may also find applications in developing new materials and sensors .

Several compounds share structural or functional similarities with bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Bis(trifluoromethyl)phenylphosphineC_{13}H_8F_6PLacks chlorination; used in similar applications
DiphenylchlorophosphineC_{12}H_{10}ClPLess fluorinated; broader use in organic synthesis
Tris(3,5-di(trifluoromethyl)phenyl)phosphineC_{24}H_{18}F_{12}PMore bulky; potentially more sterically hindered
Bis(4-trifluoromethylphenyl)chlorophosphineC_{16}H_{10}ClF_6PDifferent substitution pattern; may exhibit different reactivity

These compounds highlight the uniqueness of bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine due to its specific trifluoromethyl substitution pattern and chlorophosphine functionality, which contribute to its distinctive reactivity and applications in synthetic chemistry .

XLogP3

7.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (90.48%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Dates

Modify: 2023-08-15

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